molecular formula C21H15Br2N3O B5692864 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone

3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5692864
M. Wt: 485.2 g/mol
InChI Key: GKKGFCWPVAMQPU-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a quinazolinone derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of various enzymes and proteins involved in cancer cell survival and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. The compound also inhibits the activity of AKT, a protein that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
The compound this compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. The compound has been shown to inhibit the activity of AKT, a protein that promotes cell survival and proliferation.

Advantages and Limitations for Lab Experiments

The compound 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages and limitations for lab experiments. One of the advantages is that the compound has been shown to have anti-tumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. However, one of the limitations is that the compound has not been tested extensively in animal models, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for research on the compound 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone. One of the future directions is to investigate the toxicity and pharmacokinetics of the compound in animal models. Another direction is to explore the potential of the compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can be carried out to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, the compound this compound has potential applications in cancer treatment and other fields. The compound has been synthesized using different methods, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell survival and proliferation. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature using different methods. One of the most common methods is the condensation reaction of 4-bromoaniline and 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained after purification using column chromatography.

Scientific Research Applications

The compound 3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various fields. One of the most significant research areas is cancer treatment. Studies have shown that this compound has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

2-(4-bromophenyl)-3-[(E)-(4-bromophenyl)methylideneamino]-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Br2N3O/c22-16-9-5-14(6-10-16)13-24-26-20(15-7-11-17(23)12-8-15)25-19-4-2-1-3-18(19)21(26)27/h1-13,20,25H/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKGFCWPVAMQPU-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)N=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)/N=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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